molecular formula C18H36SSn2 B14766957 (3-(2-Ethylhexyl)thiophene-2,5-diyl)bis(trimethylstannane)

(3-(2-Ethylhexyl)thiophene-2,5-diyl)bis(trimethylstannane)

Cat. No.: B14766957
M. Wt: 522.0 g/mol
InChI Key: SKOFXYSZENYAOO-UHFFFAOYSA-N
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Description

(3-(2-Ethylhexyl)thiophene-2,5-diyl)bis(trimethylstannane) is an organotin compound with the chemical formula C18H36SSn2. It is a liquid at room temperature, ranging from colorless to pale yellow, and has a strong odor. This compound is sensitive to air, light, and heat, and it is prone to oxidation and decomposition .

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-(2-Ethylhexyl)thiophene-2,5-diyl)bis(trimethylstannane) can be synthesized through the reaction of 2,5-dibromothiophene with trimethyltin chloride under suitable conditions. The reaction typically involves the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(3-(2-Ethylhexyl)thiophene-2,5-diyl)bis(trimethylstannane) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3-(2-Ethylhexyl)thiophene-2,5-diyl)bis(trimethylstannane) involves its ability to participate in various chemical reactions due to the presence of the tin atoms and the thiophene ring. The tin atoms can form bonds with other elements, facilitating coupling reactions, while the thiophene ring provides stability and electronic properties. The compound can interact with molecular targets through these reactions, influencing pathways involved in organic synthesis and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(2-Ethylhexyl)thiophene-2,5-diyl)bis(trimethylstannane) is unique due to its specific structure, which combines the properties of the thiophene ring with the reactivity of the tin atoms. This combination makes it particularly useful in coupling reactions and the synthesis of complex organic molecules .

Properties

Molecular Formula

C18H36SSn2

Molecular Weight

522.0 g/mol

IUPAC Name

[3-(2-ethylhexyl)-5-trimethylstannylthiophen-2-yl]-trimethylstannane

InChI

InChI=1S/C12H18S.6CH3.2Sn/c1-3-5-6-11(4-2)9-12-7-8-13-10-12;;;;;;;;/h7,11H,3-6,9H2,1-2H3;6*1H3;;

InChI Key

SKOFXYSZENYAOO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC1=C(SC(=C1)[Sn](C)(C)C)[Sn](C)(C)C

Origin of Product

United States

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